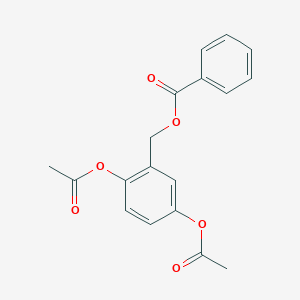
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Wirkmechanismus
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous ligand that activates the adenosine A1 receptor and regulates various physiological processes. By blocking the adenosine A1 receptor, this compound can modulate the activity of various cellular pathways and signaling cascades.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In the brain, this compound can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, and affect cognitive functions such as learning and memory. In the heart, this compound can modulate the contractility and electrical activity of cardiac myocytes, and affect the regulation of blood pressure and heart rate. In the kidneys, this compound can modulate the reabsorption of sodium and water, and affect the regulation of blood volume and electrolyte balance.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows researchers to study the specific role of this receptor in various cellular pathways and physiological processes. This compound is also stable and soluble in water, which facilitates its use in various experimental protocols. However, this compound has some limitations for lab experiments. It has a relatively low affinity for the adenosine A1 receptor, which requires higher concentrations of the compound to achieve a significant effect. This compound can also have off-target effects on other adenosine receptor subtypes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For the use of 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate include studying its role in neurological disorders, cardiovascular disease, and cancer. This compound is a valuable tool for studying the adenosine A1 receptor and its potential as a therapeutic target for various diseases.
Synthesemethoden
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can be synthesized using a multi-step process. The first step involves the synthesis of 1-(2,6-dimethoxyphenoxy)-3-(2-propynoxy)-2-propanol, which is then converted to the corresponding carbamate using phosgene. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are involved in the regulation of various cellular functions such as neurotransmission, inflammation, and immune response. This compound is a selective antagonist of the adenosine A1 receptor, which is predominantly expressed in the brain, heart, and kidneys.
Eigenschaften
CAS-Nummer |
16222-54-1 |
|---|---|
Molekularformel |
C15H19NO6 |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
[1-(2,6-dimethoxyphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C15H19NO6/c1-4-8-20-9-11(22-15(16)17)10-21-14-12(18-2)6-5-7-13(14)19-3/h1,5-7,11H,8-10H2,2-3H3,(H2,16,17) |
InChI-Schlüssel |
UOPZXKJWRBRFRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCC(COCC#C)OC(=O)N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)OCC(COCC#C)OC(=O)N |
Synonyme |
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



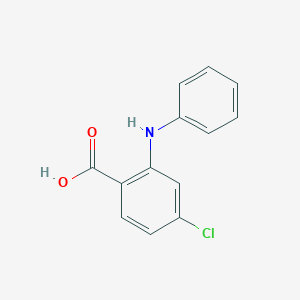
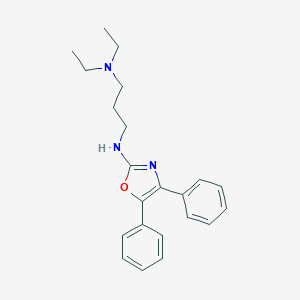

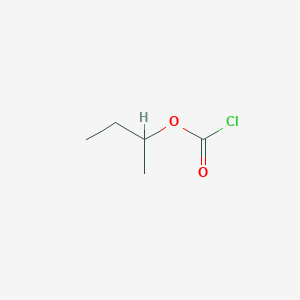
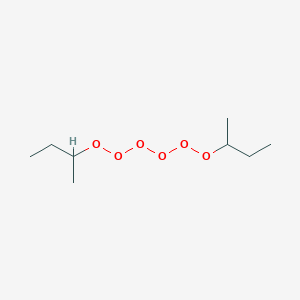
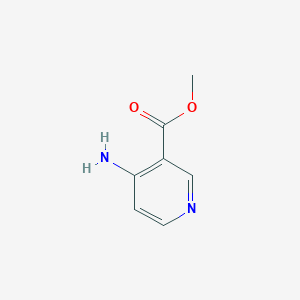
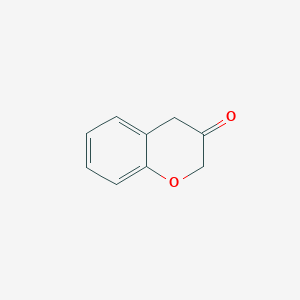
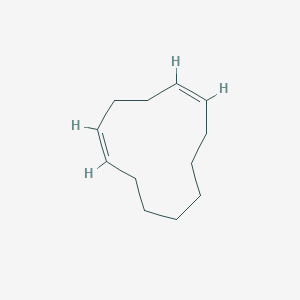
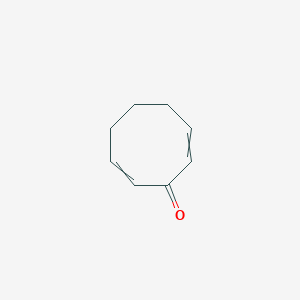
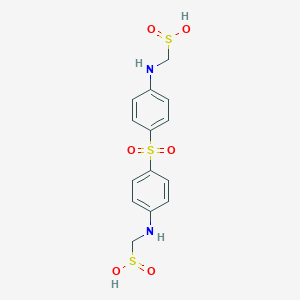
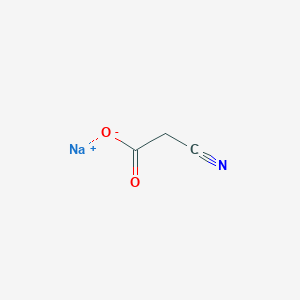
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)

